molecular formula C24H24N2O3 B11235558 N-(4-methyl-3-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide

N-(4-methyl-3-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide

Cat. No.: B11235558
M. Wt: 388.5 g/mol
InChI Key: NSIJHBLRPMMQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-METHYL-3-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-METHYL-3-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-METHYL-3-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[4-METHYL-3-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-METHYL-3-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and related heterocyclic compounds, such as:

Uniqueness

N-[4-METHYL-3-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological and pharmacological properties. Its combination of a furan ring with a phenylcyclopentaneamido group makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

N-[4-methyl-3-[(1-phenylcyclopentanecarbonyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C24H24N2O3/c1-17-11-12-19(25-22(27)21-10-7-15-29-21)16-20(17)26-23(28)24(13-5-6-14-24)18-8-3-2-4-9-18/h2-4,7-12,15-16H,5-6,13-14H2,1H3,(H,25,27)(H,26,28)

InChI Key

NSIJHBLRPMMQQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3(CCCC3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.